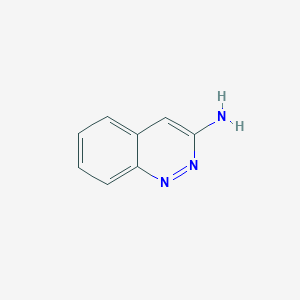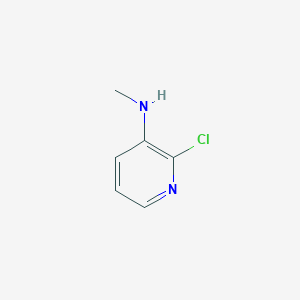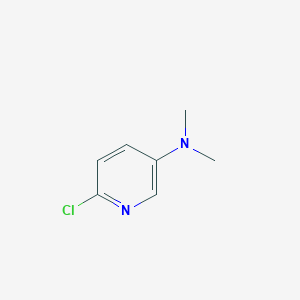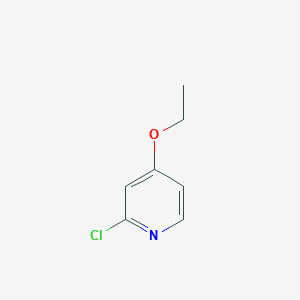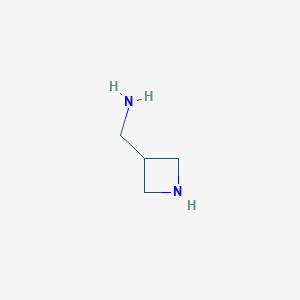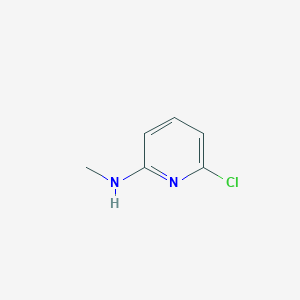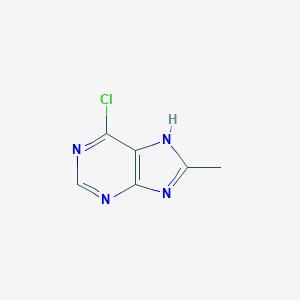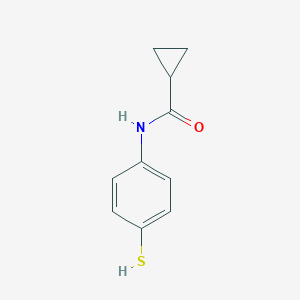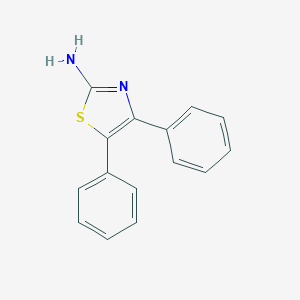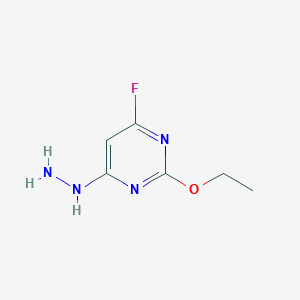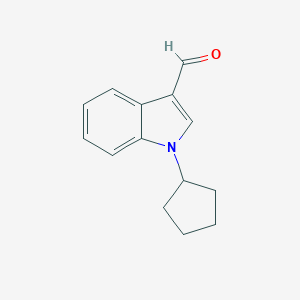
1-Cyclopentyl-1H-Indol-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-1H-indole-3-carbaldehyde is a compound with the molecular formula C14H15NO . It is also known by other names such as 1-cyclopentylindole-3-carbaldehyde and 1-Cyclopentyl-3-formylindole .
Synthesis Analysis
The synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde and its derivatives is a key step in the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular weight of 1-Cyclopentyl-1H-indole-3-carbaldehyde is 213.27 g/mol . The InChIKey of the compound is JTCDNBKTOGJFBY-UHFFFAOYSA-N . The compound has a topological polar surface area of 22 Ų .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.27 g/mol and a molecular formula of C14H15NO . It has a XLogP3-AA of 2.6, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Verbindungen
1-Cyclopentyl-1H-Indol-3-carbaldehyd dient als Schlüsselzwischenprodukt bei der Synthese verschiedener biologisch aktiver Verbindungen, einschließlich Indolalkaloide. Seine Carbonylgruppe ermöglicht C–C- und C–N-Kupplungsreaktionen sowie Reduktionen, wodurch es zu einem wertvollen Vorläufer für die Herstellung verschiedener heterocyclischer Derivate wird .
Mehrkomponentenreaktionen
Jüngste Studien heben die Verwendung von this compound in nachhaltigen Mehrkomponentenreaktionen hervor. Diese Reaktionen sind entscheidend für die Assemblierung pharmazeutisch interessanter Gerüste, was die bedeutende Rolle der Verbindung in der Medikamentenentwicklung und -forschung verdeutlicht .
Pflanzenpathogenabwehr
Im Bereich der Pflanzenbiologie sind Derivate von this compound an Pathogenabwehrmechanismen in Kreuzblütlern beteiligt. Sie werden aus Tryptophan synthetisiert und tragen zur Produktion von Phytoalexinen wie Camalexin bei, die Pflanzen vor Krankheitserregern schützen .
Antivirale Aktivität
Indolderivate, einschließlich derer, die mit this compound verwandt sind, wurden auf ihre antiviralen Eigenschaften untersucht. Sie zeigen Aktivität gegen eine breite Palette von RNA- und DNA-Viren, was auf potenzielle Anwendungen in der antiviralen Arzneimittelforschung hindeutet .
Wirkmechanismus
Target of Action
1-Cyclopentyl-1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . .
Mode of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives, which include 1-cyclopentyl-1h-indole-3-carbaldehyde, are used in multicomponent reactions (mcrs) to generate complex molecules . These reactions provide access to a wide variety of biologically active structures .
Biochemical Pathways
Derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in pathogen defense in cruciferous plants .
Result of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives are used to generate biologically active structures .
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopentyl-1H-indole-3-carbaldehyde is a versatile building block in organic synthesis, and it can be used to synthesize a variety of compounds. It is relatively easy to obtain and is relatively stable, making it suitable for use in lab experiments. However, it is important to note that 1-Cyclopentyl-1H-indole-3-carbaldehyde is a flammable substance and should be handled with care.
Zukünftige Richtungen
The potential applications of 1-Cyclopentyl-1H-indole-3-carbaldehyde are vast and there are many future directions that can be explored. These include the development of new pharmaceuticals, agrochemicals, and pesticides; the synthesis of novel heterocyclic compounds; the synthesis of indole-3-acetic acid and other plant hormones; and the exploration of its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, further research is needed to better understand the mechanism of action of 1-Cyclopentyl-1H-indole-3-carbaldehyde and to develop new methods of synthesis.
Synthesemethoden
1-Cyclopentyl-1H-indole-3-carbaldehyde can be synthesized from the reaction of cyclopentadiene with indole-3-carboxaldehyde in the presence of a Lewis acid, such as zinc chloride, aluminum chloride, or boron trifluoride. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by column chromatography. The yield of the reaction is typically in the range of 40-60%.
Eigenschaften
IUPAC Name |
1-cyclopentylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCDNBKTOGJFBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
